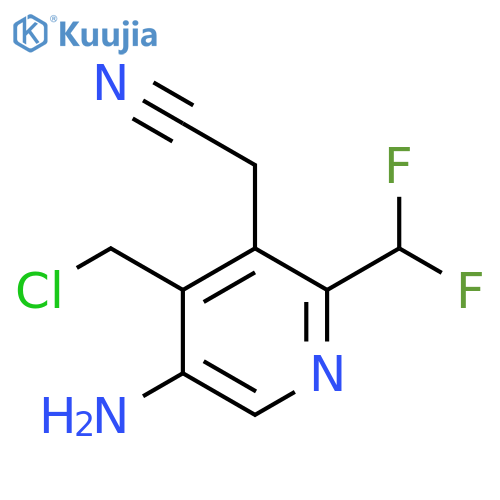

Cas no 1805230-24-3 (5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetonitrile)

1805230-24-3 structure

商品名:5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetonitrile

CAS番号:1805230-24-3

MF:C9H8ClF2N3

メガワット:231.629727363586

CID:4857319

5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetonitrile

-

- インチ: 1S/C9H8ClF2N3/c10-3-6-5(1-2-13)8(9(11)12)15-4-7(6)14/h4,9H,1,3,14H2

- InChIKey: GQSMCVKBCWQIHN-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(=CN=C(C(F)F)C=1CC#N)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- トポロジー分子極性表面積: 62.7

- 疎水性パラメータ計算基準値(XlogP): 0.9

5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029064540-1g |

5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetonitrile |

1805230-24-3 | 97% | 1g |

$1,534.70 | 2022-04-01 |

5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetonitrile 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1805230-24-3 (5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetonitrile) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬